4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine
CAS No.: 862760-95-0
Cat. No.: VC6680933
Molecular Formula: C19H17ClN2O3S
Molecular Weight: 388.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862760-95-0 |
|---|---|
| Molecular Formula | C19H17ClN2O3S |
| Molecular Weight | 388.87 |
| IUPAC Name | 4-(4-chlorophenyl)sulfonyl-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
| Standard InChI | InChI=1S/C19H17ClN2O3S/c1-12-2-4-13(5-3-12)17-22-19(18(25-17)21-15-8-9-15)26(23,24)16-10-6-14(20)7-11-16/h2-7,10-11,15,21H,8-9H2,1H3 |
| Standard InChI Key | ZUECSKIHVURFSJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Introduction
4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine is a complex organic compound that belongs to the class of sulfonamides and oxazoles. It is characterized by its molecular formula C19H17ClN2O3S and a molecular weight of approximately 446.9 g/mol, although some sources report it as 388.9 g/mol due to potential discrepancies in molecular weight calculations or different isomers . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
Potential Applications
4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure positions it as a candidate for various biological applications, including antibacterial, anticancer, and enzyme inhibition activities.
Comparison with Similar Compounds
Similar compounds, such as other oxazole derivatives and sulfonyl-containing compounds, may exhibit different biological activities based on their structural variations. The unique arrangement of functional groups in 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine contributes to its distinct chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume